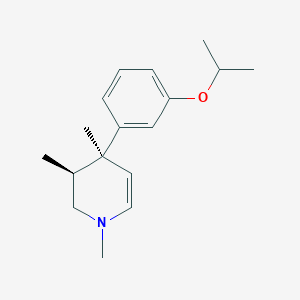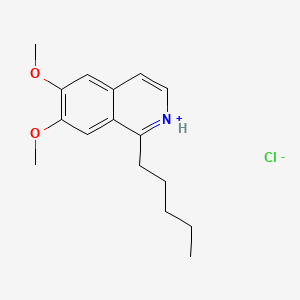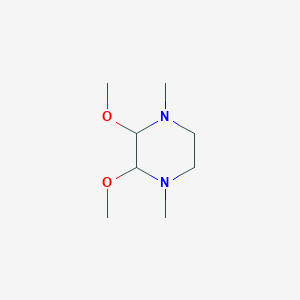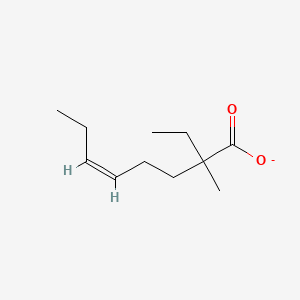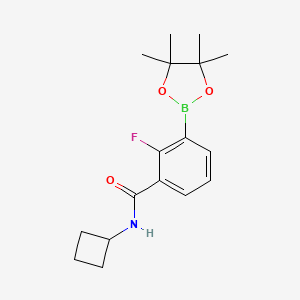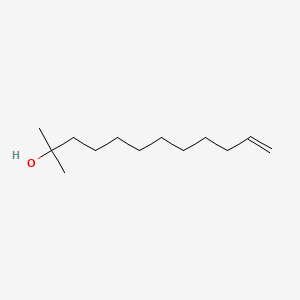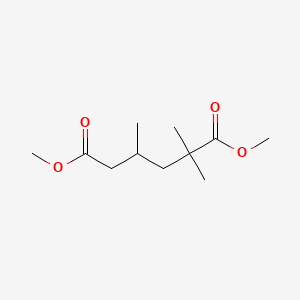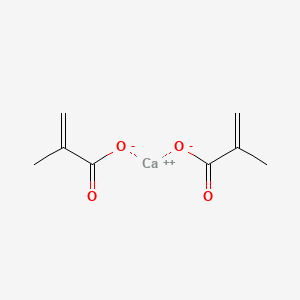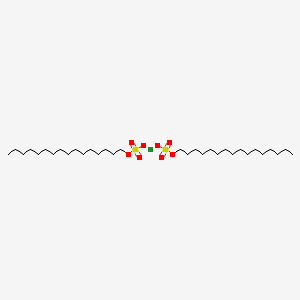
1-Hexadecanol, hydrogen sulfate, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanol, hydrogen sulfate, magnesium salt: is a chemical compound that belongs to the class of alkyl sulfates. It is a magnesium salt of 1-hexadecanol hydrogen sulfate. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecanol, hydrogen sulfate, magnesium salt can be synthesized through the reaction of 1-hexadecanol with sulfuric acid to form 1-hexadecanol hydrogen sulfate. This intermediate is then neutralized with magnesium hydroxide to produce the final magnesium salt. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecanol, hydrogen sulfate, magnesium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into 1-hexadecanol and sulfuric acid.
Oxidation: It can be oxidized to form higher oxidation state compounds.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: 1-Hexadecanol and sulfuric acid.
Oxidation: Higher oxidation state compounds.
Substitution: Compounds with different functional groups replacing the sulfate group.
Applications De Recherche Scientifique
1-Hexadecanol, hydrogen sulfate, magnesium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of 1-hexadecanol, hydrogen sulfate, magnesium salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
- 1-Hexadecanol, hydrogen sulfate, sodium salt
- Sulfuric acid, monooctadecyl ester, sodium salt
- Sulfuric acid, mono-C8-14-alkyl esters, compounds with triethanolamine
Comparison: 1-Hexadecanol, hydrogen sulfate, magnesium salt is unique due to its magnesium ion, which imparts different solubility and reactivity properties compared to its sodium counterparts. The magnesium salt is often preferred in applications requiring specific ionic interactions and stability.
Propriétés
Numéro CAS |
17018-84-7 |
|---|---|
Formule moléculaire |
C32H66MgO8S2 |
Poids moléculaire |
667.3 g/mol |
Nom IUPAC |
magnesium;hexadecyl sulfate |
InChI |
InChI=1S/2C16H34O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2*2-16H2,1H3,(H,17,18,19);/q;;+2/p-2 |
Clé InChI |
YCOBGHKTLCKEJD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)
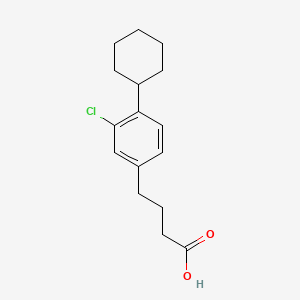
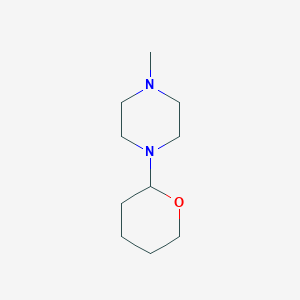
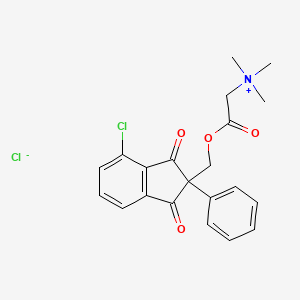
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
